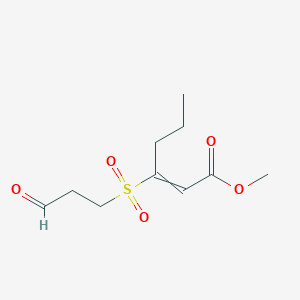
3-Fluoro-1-oxo-3H-1lambda~5~-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-1-oxo-3H-1lambda~5~-pyrazole is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1-oxo-3H-1lambda~5~-pyrazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can provide pyrazoles . Another method includes the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which can then be oxidized to yield pyrazoles .
Industrial Production Methods
Industrial production of this compound may involve scalable and efficient synthetic routes. The use of low loadings of a combination of Ru3(CO)12 and a NHC-diphosphine ligand to catalyze acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines is one such method . This approach offers high selectivity and wide substrate scope, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-1-oxo-3H-1lambda~5~-pyrazole can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the use of hydrazine derivatives or other reducing agents.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bromine for oxidation, hydrazine derivatives for reduction, and various nucleophiles for substitution reactions. Conditions such as mild temperatures, specific catalysts, and solvents like DMSO are often employed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized pyrazole derivatives, while substitution reactions can produce a range of substituted pyrazoles with different functional groups.
Aplicaciones Científicas De Investigación
3-Fluoro-1-oxo-3H-1lambda~5~-pyrazole has several scientific research applications, including:
Biology: It can be used in the development of bioactive molecules with potential therapeutic properties.
Medicine: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in designing molecules with specific biological activities.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-1-oxo-3H-1lambda~5~-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-Fluoro-1-oxo-3H-1lambda~5~-pyrazole include other pyrazole derivatives such as:
- 3,5-Disubstituted pyrazoles
- 3,4,5-Trisubstituted pyrazoles
- Pyrazole-thiazole carboxamide derivatives
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of a fluorine atom and an oxo group differentiates it from other pyrazole derivatives, potentially enhancing its reactivity and application potential .
Propiedades
Número CAS |
921604-90-2 |
|---|---|
Fórmula molecular |
C3H3FN2O |
Peso molecular |
102.07 g/mol |
Nombre IUPAC |
3-fluoro-1-oxido-3H-pyrazol-1-ium |
InChI |
InChI=1S/C3H3FN2O/c4-3-1-2-6(7)5-3/h1-3H |
Clave InChI |
RLFQXCOQKHRFBJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C[N+](=NC1F)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1S,2R)-2-cyclopropyloxy-1,2-diphenylethyl]pyrrolidin-2-one](/img/structure/B14191792.png)
![1-Bromo-4-[(2S)-2-(pentyloxy)propyl]benzene](/img/structure/B14191808.png)


![7-Fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole](/img/structure/B14191825.png)

![1-[4-(Nonafluorobutyl)phenyl]butyl diphenyl phosphate](/img/structure/B14191841.png)







